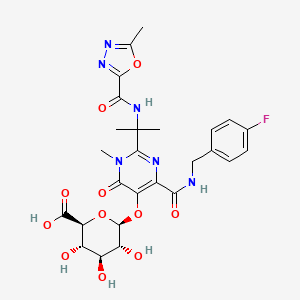
炔诺酮硫酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norethindrone sulfate sodium salt, also known as norethisterone sulfate sodium salt, is a synthetic progestin used in laboratory research. It is a water-soluble, crystalline powder with a molecular weight of 514.63 g/mol and a melting point of 242-243°C. Norethindrone sulfate sodium salt is used in scientific research to study the effects of hormones on cells and tissues, as well as to investigate the biochemical and physiological effects of hormones on the body.
科学研究应用
避孕研究
炔诺酮硫酸钠盐主要用于避孕研究 {svg_1}. 它是一种合成的孕激素(孕激素),属于 19-去甲睾酮衍生物家族 {svg_2} {svg_3}. 为了持续口服避孕作用,推荐每天服用 0.35 毫克炔诺酮 {svg_4} {svg_5}.
激素治疗
炔诺酮常用于激素治疗 {svg_6} {svg_7}. 它用于治疗子宫内膜异位症,在这种情况下,子宫内膜组织在子宫外生长,导致疼痛和不适 {svg_8} {svg_9}.
缓释/控释(SR/CR)制剂
研究人员开发了一种炔诺酮的口服 SR/CR 液体制剂 (LMF),以增强其生物利用度并提高患者依从性 {svg_10} {svg_11}. 该制剂通过将炔诺酮溶解在 HP-β-CD 中,然后与不同浓度的低分子量壳聚糖 (LMWC) 络合来制备 {svg_12} {svg_13}.
纳米颗粒制剂
炔诺酮已被用于制备纳米颗粒制剂 {svg_14} {svg_15}. 这些制剂使用不同的技术进行表征,结果表明它们在控制炔诺酮的释放方面有效,持续时间长达 96 小时 {svg_16} {svg_17}.
其他治疗剂的合成
炔诺酮硫酸钠盐的化学结构和特性使其适用于合成其他治疗剂 {svg_18}. 这为医药领域的研究和发现开辟了新的途径 {svg_19}.
稳定性指示方法
炔诺酮用于开发稳定性指示方法 {svg_20}. 这些方法用于根据 ICH Q2 指南估算醋酸炔诺酮中炔诺酮的杂质及其降解 {svg_21}.
作用机制
Target of Action
Norethindrone Sulfate Sodium Salt, also known as Norethisterone, is a synthetic second-generation progestin . Its primary targets are the progesterone receptors in the body. These receptors play a crucial role in various biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
Norethindrone binds to the progesterone receptors, thereby suppressing ovulation, thickening the cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of the ovum through the fallopian tubes, and altering the endometrium .
Biochemical Pathways
The binding of Norethindrone to progesterone receptors triggers a cascade of biochemical reactions. It alters the concentrations of FSH and LH, hormones that are essential for ovulation. By suppressing these hormones, Norethindrone prevents the maturation and release of the egg from the ovary . Additionally, it affects the endometrial tissue, leading to its atrophy .
Pharmacokinetics
Norethindrone is rapidly absorbed with maximum plasma concentrations occurring within 1 to 2 hours after administration . It is completely absorbed following oral administration; however, it is subject to first-pass metabolism resulting in an absolute bioavailability of approximately 65% . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .
Result of Action
The molecular and cellular effects of Norethindrone’s action include the prevention of ovulation, alteration of the endometrium, and thickening of the cervical mucus
安全和危害
Norethindrone may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, or signs of a blood clot .
未来方向
Norethindrone is used for birth control to prevent pregnancy. It is also used to treat menstrual disorders, endometriosis, or abnormal vaginal bleeding caused by a hormone imbalance . Future directions could include the development of new formulations to enhance bioavailability and improve patient compliance .
生化分析
Biochemical Properties
Norethindrone Sulfate Sodium Salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system . This binding leads to downstream changes in target genes, influencing various physiological processes. The compound also interacts with sex hormone-binding globulin (SHBG) and albumin, which are crucial for its transport and distribution within the body .
Cellular Effects
Norethindrone Sulfate Sodium Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the menstrual cycle and reproductive health . Additionally, it affects the movement of the ovum through the fallopian tubes and alters the endometrium, which is essential for its contraceptive effects .
Molecular Mechanism
The molecular mechanism of Norethindrone Sulfate Sodium Salt involves binding to progesterone receptors, leading to changes in gene expression. This binding inhibits ovulation by suppressing the release of gonadotropins from the pituitary gland . The compound also thickens cervical mucus, making it difficult for sperm to penetrate and reach the egg. Furthermore, it alters the endometrial lining, preventing implantation of a fertilized egg .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norethindrone Sulfate Sodium Salt can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged suppression of ovulation and changes in endometrial morphology . These effects are crucial for its use in long-term contraceptive applications.
Dosage Effects in Animal Models
The effects of Norethindrone Sulfate Sodium Salt vary with different dosages in animal models. At lower doses, it effectively inhibits ovulation and alters reproductive cycles without significant adverse effects . At higher doses, it can cause toxic effects, including liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization for therapeutic use.
Metabolic Pathways
Norethindrone Sulfate Sodium Salt is extensively metabolized in the liver. The primary metabolic pathways involve reduction, followed by sulfate and glucuronide conjugation . Enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase, play a crucial role in its metabolism . These metabolic processes are essential for the compound’s elimination from the body.
Transport and Distribution
Norethindrone Sulfate Sodium Salt is transported and distributed within cells and tissues by binding to SHBG and albumin . The volume of distribution is approximately 4 L/kg, indicating its widespread distribution in the body . The compound’s binding to transport proteins is essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Norethindrone Sulfate Sodium Salt is primarily within the cytoplasm, where it binds to progesterone receptors . This binding leads to the activation of specific gene transcription pathways, influencing various cellular functions. The compound’s localization is crucial for its role in regulating reproductive health and hormonal balance.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Norethindrone Sulfate Sodium Salt involves the sulfation of Norethindrone, followed by the conversion of the resulting Norethindrone Sulfate to its sodium salt form.", "Starting Materials": [ "Norethindrone", "Sulfur trioxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Norethindrone is dissolved in methanol", "Sulfur trioxide is added to the solution to form Norethindrone Sulfate", "The resulting Norethindrone Sulfate is dissolved in water", "Sodium hydroxide is added to the solution to form Norethindrone Sulfate Sodium Salt", "The solution is filtered and the Norethindrone Sulfate Sodium Salt is obtained as a solid" ] } | |
| 19778-24-6 | |
分子式 |
C20H26O5S |
分子量 |
378.5 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H26O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18H,4-11H2,2H3,(H,22,23,24)/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI 键 |
GCUIJBFFHDSMDP-XGXHKTLJSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
同义词 |
(17α)-17-(Sulfooxy)-19-norpregn-4-en-20-yn-3-one Sodium Salt; _x000B_17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one Hydrogen Sulfate Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/no-structure.png)

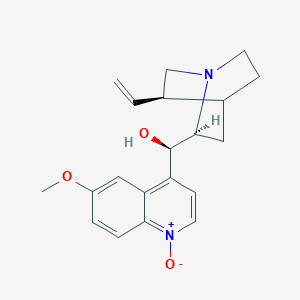
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

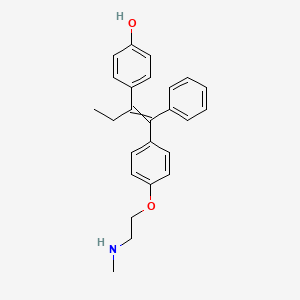
![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)
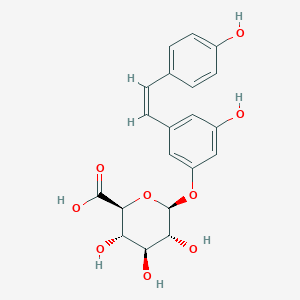
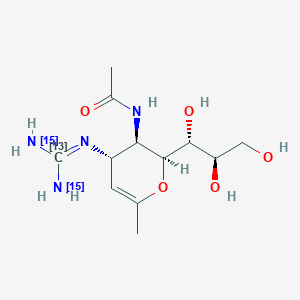
![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)
